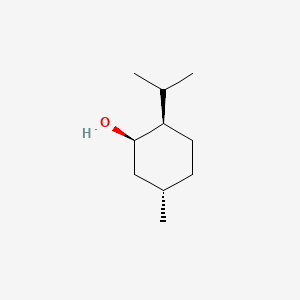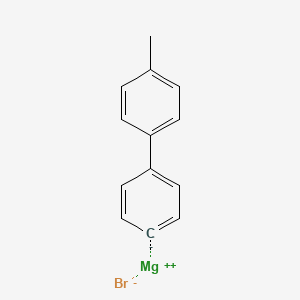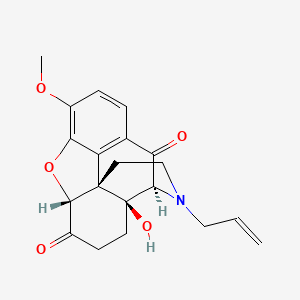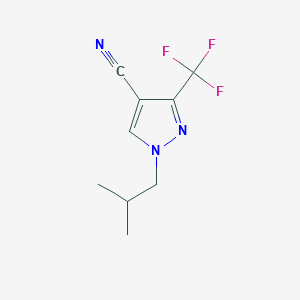
(-)-Neomenthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Neomenthol: is a naturally occurring organic compound belonging to the class of terpenoids. It is one of the stereoisomers of menthol, specifically the enantiomer of neomenthol. This compound is known for its minty aroma and cooling sensation, making it a popular ingredient in various consumer products such as cosmetics, pharmaceuticals, and food flavorings.
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pulegone: One common method to synthesize (-)-Neomenthol involves the hydrogenation of pulegone. This reaction typically uses a metal catalyst such as palladium or platinum under hydrogen gas at elevated pressures and temperatures.
Reduction of (-)-Menthone: Another synthetic route involves the reduction of (-)-menthone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This method is often carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves the large-scale hydrogenation of pulegone due to its efficiency and cost-effectiveness. The process is optimized to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: (-)-Neomenthol can undergo oxidation reactions to form compounds such as neomenthone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield various menthol derivatives. Reducing agents like sodium borohydride (NaBH4) are typically used.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products:
Oxidation: Neomenthone
Reduction: Various menthol derivatives
Substitution: Substituted neomenthol compounds
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (-)-Neomenthol is used as a chiral building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Biology:
Insect Repellent: this compound has been studied for its potential as a natural insect repellent due to its strong odor and low toxicity.
Antimicrobial Properties: Research has shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine:
Topical Analgesic: Due to its cooling sensation, this compound is used in topical analgesic formulations to relieve minor aches and pains.
Flavoring Agent: It is used in pharmaceutical formulations to mask unpleasant tastes and improve patient compliance.
Industry:
Cosmetics: this compound is a common ingredient in cosmetics, providing a cooling effect in products like lotions, creams, and shampoos.
Food Flavoring: It is used as a flavoring agent in food and beverages, imparting a minty taste.
作用機序
Cooling Sensation: (-)-Neomenthol exerts its cooling effect by activating the transient receptor potential melastatin 8 (TRPM8) ion channel, which is responsible for sensing cold temperatures. When this compound binds to TRPM8, it induces a conformational change that allows the influx of calcium ions, leading to the sensation of coolness.
Molecular Targets and Pathways:
TRPM8 Ion Channel: The primary molecular target of this compound is the TRPM8 ion channel.
Calcium Signaling Pathway: Activation of TRPM8 leads to increased intracellular calcium levels, which play a role in various cellular processes.
類似化合物との比較
Menthol: (-)-Neomenthol is an isomer of menthol, sharing similar cooling properties but differing in molecular structure.
Isomenthol: Another stereoisomer of menthol, isomenthol has a different spatial arrangement of atoms.
Neoisomenthol: Similar to this compound but with a different configuration.
Uniqueness:
Stereochemistry: The unique stereochemistry of this compound distinguishes it from other menthol isomers, leading to differences in sensory perception and biological activity.
Cooling Efficiency: this compound is known for its potent cooling effect, which is often more pronounced than that of other menthol isomers.
特性
CAS番号 |
20747-49-3 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC名 |
(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m0/s1 |
InChIキー |
NOOLISFMXDJSKH-IVZWLZJFSA-N |
異性体SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)O)C(C)C |
正規SMILES |
CC1CCC(C(C1)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)

![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)




![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B13428054.png)


![4-Bromo-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyrimidine](/img/structure/B13428067.png)
